Cas no 1805079-95-1 (Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate)

Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate is a halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its structure features a reactive bromomethyl group, a chloro substituent, and a difluoromethyl moiety, making it a versatile intermediate for further functionalization. The ethyl carboxylate group enhances solubility in organic solvents, facilitating downstream reactions. This compound is particularly valuable in the synthesis of agrochemicals and pharmaceuticals, where its multifunctional scaffold allows for the introduction of diverse pharmacophores or structural modifications. Its stability under standard handling conditions and well-defined reactivity profile make it a reliable building block for complex molecular architectures.
Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate structure
1805079-95-1 structure
商品名:Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate
CAS番号:1805079-95-1
MF:C10H9BrClF2NO2
メガワット:328.537768125534
CID:4871020

Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate
    • インチ: 1S/C10H9BrClF2NO2/c1-2-17-10(16)8-5(9(13)14)3-6(12)7(4-11)15-8/h3,9H,2,4H2,1H3
    • InChIKey: MYXCGHAUOCDECX-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=C(C=C(C(F)F)C(C(=O)OCC)=N1)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 271
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 3.2

Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029048369-1g
Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate
1805079-95-1 97%
1g
$1,475.10 2022-04-01

Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate 関連文献

Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylateに関する追加情報

Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1805079-95-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-(bromomethyl)-3-chloro-5-()pyridine-6-carboxylate, identified by its CAS number 1805079-95-1, is a highly significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its utility in the synthesis of various bioactive molecules. The presence of both bromomethyl and substituents makes it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

The group is particularly noteworthy, as it is frequently employed in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Recent studies have highlighted the role of containing compounds in the development of antiviral and anticancer agents, underscoring the importance of this moiety in modern drug discovery. Ethyl 2-(bromomethyl)-3-chloro-5-()pyridine-6-carboxylate serves as an excellent precursor for constructing such molecules, offering a strategic entry point for further functionalization.

In addition to its component, the group provides a reactive handle for introducing various functional groups through nucleophilic substitution reactions. This versatility is particularly advantageous in multi-step synthetic routes where precise control over regiochemistry is essential. The pyridine core of this compound also contributes to its pharmacological relevance, as pyridine derivatives are ubiquitous in the pharmaceutical industry, with many known drugs featuring this heterocyclic scaffold.

Recent advancements in synthetic methodologies have further expanded the applications of Ethyl 2-(bromomethyl)-3-chloro-5-()pyridine-6-carboxylate. For instance, transition metal-catalyzed cross-coupling reactions have been effectively utilized to incorporate additional substituents at strategic positions within the molecule. These techniques have enabled the rapid construction of complex molecular architectures, facilitating the discovery of new lead compounds with improved biological activity.

The compound's structural features also make it a promising candidate for exploring structure-activity relationships (SAR) in drug design. By systematically varying substituents attached to the pyridine ring or the ester functionality, researchers can gain insights into how different chemical moieties influence biological potency and selectivity. Such studies are crucial for optimizing drug candidates and minimizing off-target effects, ultimately leading to more effective and safer therapeutic interventions.

The synthesis of Ethyl 2-(bromomethyl)-3-chloro-5-()pyridine-6-carboxylate typically involves multi-step organic transformations, beginning with the preparation of appropriately substituted pyridine precursors. Key steps often include halogenation reactions to introduce chlorine atoms at desired positions, followed by bromination to generate the group. The incorporation of the moiety is commonly achieved through metal-catalyzed coupling reactions or direct fluorination techniques.

The ester functionality at the 6-position carboxylate serves as a protective group that can be selectively removed under mild acidic or basic conditions when further functionalization is required. This feature allows for orthogonal chemical transformations, enabling chemists to manipulate different parts of the molecule without affecting other functional groups. Such flexibility is invaluable in complex synthetic strategies where multiple reactive sites need to be addressed sequentially.

The growing interest in fluorinated compounds stems from their unique physicochemical properties, which often translate into enhanced pharmacological profiles. For example, fluorine atoms can increase lipophilicity, improve binding interactions with biological targets, and modulate metabolic degradation pathways. Ethyl 2-(bromomethyl strong>)-3-chloro-5-(< strong difluoromethyl strong>)pyridine-6-carboxylate exemplifies how strategic incorporation of fluorine can be leveraged to develop next-generation pharmaceuticals with improved efficacy and duration of action.

In conclusion, Ethyl 2-(< strong bromomethyl strong >)-3-chloro-5-(< strong difluoromethyl strong >)pyridine-6-carboxylate (CAS No. 1805079-95-1) is a versatile and highly valuable intermediate in pharmaceutical synthesis. Its unique structural features, including both < strong bromomethyl strong > and < strong difluoromethyl strong > substituents, make it an indispensable tool for medicinal chemists engaged in drug discovery and development. The compound's reactivity and synthetic utility continue to drive innovation in medicinal chemistry, paving the way for novel therapeutic agents with enhanced biological activity and improved patient outcomes.

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